2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like the one mentioned often involves multi-step chemical reactions, starting from simpler precursors. For instance, substituted benzamides with thiazole groups have been synthesized through various methods, including condensation reactions and the use of catalysts to improve yield and selectivity. A notable synthesis involves the use of substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent inhibitors, highlighting the importance of specific functional groups in achieving desired biological activities (Borzilleri et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and biological activity. Studies involving X-ray crystallography and NMR spectroscopy are common for elucidating the structure. For example, compounds with thiazole and pyridine groups have been structurally characterized to determine their conformation and potential binding sites, which are essential for their activity as inhibitors or receptors (Gebeyehu et al., 1983).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions with biological targets, such as enzymes or receptors. The presence of benzo[d]thiazole and pyridine rings can significantly influence the molecule's binding affinity and selectivity. For instance, thiazole-aminopiperidine hybrids have been investigated for their inhibitory activity against specific enzymes, showcasing the role of molecular design in enhancing biological efficacy (Jeankumar et al., 2013).
Scientific Research Applications
Synthesis and Antibacterial Activity
- A study by Palkar et al. (2017) focused on the synthesis of novel Schiff bases derived from the 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, suggesting potential applications in developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Anticancer and Antimicrobial Applications
- Abu‐Hashem et al. (2020) synthesized novel compounds based on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, along with COX-1/COX-2 inhibition, showing potential as therapeutic agents against cancer and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Design and Synthesis for EGFR Inhibition
- Zhang et al. (2017) designed and synthesized a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. These compounds demonstrated moderate to excellent potency against various cancer cell lines, suggesting their potential in cancer therapy (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).
Synthesis and Evaluation of GyrB Inhibitors
- Jeankumar et al. (2013) reported the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One of the compounds showed promising activity against all tests, highlighting its potential as an antitubercular agent (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(13-7-8-16-17(10-13)30-12-29-16)26-22-25-19-15(5-3-6-18(19)31-22)21(28)24-11-14-4-1-2-9-23-14/h1-2,4,7-10,15H,3,5-6,11-12H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRZMLGWRSDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.